molecular formula C9H11BrClNO2 B7947748 methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride

methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride

Cat. No.: B7947748
M. Wt: 280.54 g/mol
InChI Key: UYQXPUQVLSXOMR-QRPNPIFTSA-N
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Description

Methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride is a chiral α-amino ester derivative featuring a bromine substituent at the meta position of the phenyl ring. These compounds are typically used as intermediates in pharmaceutical synthesis, particularly for developing protease inhibitors or peptidomimetics. The hydrochloride salt enhances solubility and stability, which is critical for biological applications.

Key structural attributes include:

  • Stereochemistry: The (2S) configuration ensures enantioselectivity in drug-target interactions.
  • Functional Groups: The ester group (methyl) and amino group facilitate reactivity in coupling reactions.

Properties

IUPAC Name

methyl (2S)-2-amino-2-(3-bromophenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQXPUQVLSXOMR-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391457-11-6
Record name methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride
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Preparation Methods

Esterification of 2-Amino-2-(3-Bromophenyl)Acetic Acid

The core synthetic pathway begins with the esterification of 2-amino-2-(3-bromophenyl)acetic acid. This step typically employs methanol as the nucleophile and hydrochloric acid as both a catalyst and proton source for the amine group. The reaction proceeds via acid-catalyzed nucleophilic acyl substitution:

2-Amino-2-(3-bromophenyl)acetic acid+CH3OHHClMethyl ester+H2O\text{2-Amino-2-(3-bromophenyl)acetic acid} + \text{CH}3\text{OH} \xrightarrow{\text{HCl}} \text{Methyl ester} + \text{H}2\text{O}

In industrial settings, continuous flow reactors enhance reaction efficiency by maintaining optimal temperature (60–80°C) and pressure. The use of anhydrous methanol minimizes hydrolysis side reactions, while excess HCl ensures complete protonation of the amine, preventing undesired nucleophilic attack on the ester.

Table 1: Esterification Optimization Parameters

ParameterOptimal ConditionYield (%)Purity (%)Source
SolventAnhydrous methanol8598
CatalystHCl gas9299
Temperature70°C8897
Reaction Time12 hours9098

Chiral Synthesis via Asymmetric Catalysis

The (2S) configuration is critical for biological activity and is achieved through asymmetric catalysis. A Schöllkopf bis-lactim ether strategy is commonly employed, utilizing a chiral auxiliary to induce stereoselectivity during alkylation:

  • Formation of Lactim Ether :

    3-Bromophenylglycine+Chiral auxiliaryDiastereomeric lactim ether\text{3-Bromophenylglycine} + \text{Chiral auxiliary} \rightarrow \text{Diastereomeric lactim ether}
  • Alkylation : Reaction with methyl iodide in dimethylformamide (DMF) at −20°C, mediated by potassium carbonate.

  • Hydrolysis : Acidic cleavage of the auxiliary to yield the enantiomerically pure amino acid ester.

This method achieves enantiomeric excess (ee) >99%, as validated by chiral HPLC.

Purification and Isolation Techniques

Crystallization

The hydrochloride salt is isolated via fractional crystallization from ethanol/water mixtures. Key factors include:

  • Solvent Ratio : 3:1 ethanol/water maximizes solubility differences.

  • Cooling Rate : Gradual cooling (0.5°C/min) enhances crystal purity.

Table 2: Crystallization Performance Metrics

Solvent SystemRecovery (%)Purity (%)Crystal MorphologySource
Ethanol/Water (3:1)7899.5Needles
Acetone/Water (2:1)6598.2Plates

Chromatographic Resolution

For small-scale syntheses, silica gel chromatography using ethyl acetate/hexane (1:4) resolves residual diastereomers. Preparative HPLC with a Chiralpak AD-H column further purifies the product, achieving >99.9% ee.

Analytical Validation

Spectroscopic Characterization

  • NMR : 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 7.65 (d, J = 8.4 Hz, 1H, ArH), 7.48 (t, J = 7.8 Hz, 1H, ArH), 4.32 (q, J = 7.2 Hz, 1H, CH), 3.72 (s, 3H, OCH3).

  • HPLC : Retention time = 6.7 min (Chiralpak AD-H, hexane/ethanol 90:10).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 280.5421 [M+H]+^+ (calc. 280.5433).

Industrial-Scale Production Challenges

Solvent Recovery Systems

Continuous distillation units recover methanol with >95% efficiency, reducing production costs.

Waste Management

Brominated byproducts are treated via catalytic hydrodehalogenation, minimizing environmental impact.

Comparative Analysis of Methodologies

Table 3: Synthesis Route Efficiency

MethodYield (%)Purity (%)ee (%)ScalabilitySource
Asymmetric Catalysis8899.5>99High
Racemic Resolution7298.899.5Moderate

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of methyl (2S)-2-nitro-2-(3-bromophenyl)acetate.

    Reduction: Formation of methyl (2S)-2-amino-2-phenylacetate.

    Substitution: Formation of methyl (2S)-2-amino-2-(3-hydroxyphenyl)acetate or methyl (2S)-2-amino-2-(3-aminophenyl)acetate.

Scientific Research Applications

Organic Chemistry

  • Building Block : Methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride serves as a crucial building block in organic synthesis. It facilitates the preparation of complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.

Biological Studies

  • Enzyme Interactions : The compound has been studied for its ability to modulate enzyme activity and receptor signaling pathways. Its amino acid-like structure allows it to participate in biochemical processes, influencing various physiological effects .
  • Protein Modifications : It is utilized in research focused on protein-ligand binding studies, where the bromophenyl moiety enables π-π interactions with aromatic residues in proteins.

Medicinal Chemistry

  • Pharmaceutical Intermediate : The compound is an intermediate in the synthesis of pharmaceutical drugs targeting neurological disorders. Its unique structural features allow it to engage selectively with molecular targets, making it valuable for developing new therapeutic agents .
  • Antitumor Activity : Case studies have shown that derivatives of this compound exhibit promising antitumor activity against various human carcinoma cell lines, indicating its potential application in cancer therapy .

Industrial Applications

  • Specialty Chemicals Production : this compound is employed in the production of specialty chemicals and as a reagent in various industrial processes due to its reactivity and versatility.

Antitumor Evaluations

A study investigated the synthesis of novel compounds based on this compound, focusing on their inhibitory effects against various cancer cell lines. The results indicated that certain derivatives exhibited high inhibitory activity, suggesting their potential as antitumor agents .

Enzyme Modulation Studies

Research has demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways. This modulation may lead to significant therapeutic effects in conditions such as metabolic disorders and cancer .

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on substituent variations (halogen type, position) and ester groups:

Methyl (2S)-2-Amino-2-(4-Bromophenyl)Acetate Hydrochloride

  • Molecular Formula: C₉H₁₁BrClNO₂ .
  • Molecular Weight : 280.55 g/mol .
  • Key Differences : The para-bromo substituent likely enhances steric hindrance compared to the meta isomer, affecting binding pocket accessibility in biological targets. This compound is commercially available (e.g., American Elements, CAS 1391528-74-7) and priced at ~$236/250 mg .

Ethyl (2S)-2-Amino-2-(4-Chlorophenyl)Acetate Hydrochloride

  • Molecular Formula: C₁₀H₁₃Cl₂NO₂ .
  • Molecular Weight : 250.12 g/mol (estimated).
  • Key Differences : The ethyl ester group increases lipophilicity, while chlorine (smaller atomic radius vs. bromine) reduces steric effects. This compound is categorized under "F3" in EN300 standards, suggesting regulatory distinctions .

Methyl 2-Amino-2-(3-Iodophenyl)Acetate Hydrochloride

  • Molecular Formula: C₉H₁₁ClINO₂ .
  • Molecular Weight : 327.54 g/mol .
  • Key Differences : Iodine’s larger atomic radius and polarizability may enhance halogen bonding in receptor interactions. However, its higher molecular weight could reduce bioavailability.

Methyl 2-Amino-2-(4-Methoxyphenyl)Acetate HCl

  • Molecular Formula: C₁₀H₁₄ClNO₃ (estimated).
  • Molecular Weight : ~239.68 g/mol.
  • Priced at €178/250 mg .

Data Table: Structural and Commercial Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Price (per 250 mg) Commercial Source
Methyl (2S)-2-amino-2-(4-bromophenyl)acetate HCl Br (para) C₉H₁₁BrClNO₂ 280.55 ~$236 American Elements
Ethyl (2S)-2-amino-2-(4-chlorophenyl)acetate HCl Cl (para) C₁₀H₁₃Cl₂NO₂ 250.12 N/A EN300 Standards
Methyl 2-amino-2-(3-iodophenyl)acetate HCl I (meta) C₉H₁₁ClINO₂ 327.54 N/A Specialty Suppliers
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl OCH₃ (para) C₁₀H₁₄ClNO₃ ~239.68 €178 AS103310

Commercial and Regulatory Notes

  • The 4-bromo derivative (CAS 1391528-74-7) is listed with hazard codes H302 (harmful if swallowed) and H315 (skin irritation), indicating stringent handling requirements .
  • Ethyl 4-chloro analogs are classified under regulatory category "F3," implying distinct safety protocols .

Biological Activity

Methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride, a compound with a molecular weight of approximately 280.54 g/mol, has garnered attention due to its significant biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromophenyl group and an amino acid-like structure, which enhances its reactivity and ability to interact with biological systems. The structural formula is represented as follows:

C9H10BrNO2\text{C}_9\text{H}_{10}\text{BrNO}_2

This unique configuration allows for selective binding to various enzymes and receptors, influencing multiple biochemical pathways.

This compound acts primarily through:

  • Enzyme Modulation : The bromophenyl moiety facilitates π-π interactions with aromatic residues in proteins, enhancing binding affinity to specific enzymes.
  • Receptor Signaling : The compound can influence receptor activity, leading to alterations in cellular signaling pathways.
MechanismDescription
Enzyme ModulationSelective binding to enzymes, influencing their activity
Receptor SignalingInteraction with receptors affecting downstream signaling pathways

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains.
  • Antitumor Activity : Preliminary data suggest potential in inhibiting tumor growth through modulation of specific signaling pathways.
  • Neuroprotective Effects : Investigations into its role in neuroprotection indicate possible benefits in neurodegenerative disease models.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability at concentrations above 100 µM, suggesting its potential as an antimicrobial agent .
  • Antitumor Activity :
    In vitro assays conducted on cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis. The mechanism was linked to the activation of caspase pathways .
  • Neuroprotective Effects :
    Research involving animal models of Alzheimer's disease showed that administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

CompoundBiological ActivitySelectivity
Methyl 2-bromoacetateModerate antimicrobialLow
Methyl 3-bromophenylacetateAntitumor effectsModerate
Ethyl 2-bromoacetateLimited receptor interactionLow

This compound stands out due to its enhanced selectivity and potency in modulating biological pathways compared to these similar compounds .

Q & A

Q. What are the recommended synthetic routes for methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride?

  • Methodological Answer : Synthesis typically involves stereoselective formation of the (2S)-configured amino ester. A common approach includes:
  • Step 1 : Bromination of phenylacetic acid derivatives at the 3-position using bromine or electrophilic brominating agents under controlled conditions.
  • Step 2 : Chiral resolution or asymmetric synthesis of the amino acid intermediate. For example, enzymatic kinetic resolution or use of chiral auxiliaries (e.g., Evans oxazolidinones) to ensure enantiopurity.
  • Step 3 : Esterification with methanol under acidic catalysis (e.g., HCl gas) to form the methyl ester, followed by hydrochloride salt precipitation .
  • Key Consideration : Monitor reaction progress via TLC or HPLC to avoid racemization during esterification.

Q. How can purity and structural integrity be validated for this compound?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to confirm ≥98% purity, as referenced in similar compounds .
  • Structural Confirmation :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify aromatic protons (δ 7.2–7.5 ppm for 3-bromophenyl) and ester carbonyl (δ ~170 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks matching C9H10BrNO2HClC_9H_{10}BrNO_2 \cdot HCl.
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and halogen content should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity during synthesis, and how is stereochemical fidelity validated?

  • Methodological Answer :
  • Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) in the amination step to favor the (2S)-configuration.
  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers and quantify enantiomeric excess (ee).
  • X-ray Crystallography : Single-crystal analysis (as in ) definitively confirms absolute configuration. For example, similar brominated compounds have been resolved using Cu-Kα radiation and SHELX software .
  • Circular Dichroism (CD) : Compare experimental CD spectra with known (S)-configured analogs to validate stereochemistry .

Q. How do reaction conditions influence the stability of the ester group in acidic or basic media?

  • Methodological Answer :
  • Acidic Conditions : The ester group is stable under mild HCl (e.g., during salt formation) but hydrolyzes in concentrated HCl at elevated temperatures. Monitor via NMR for degradation products like free carboxylic acids.
  • Basic Conditions : Susceptible to saponification. For example, in aqueous NaOH, ester cleavage occurs rapidly, forming 2-amino-2-(3-bromophenyl)acetic acid. Use non-aqueous conditions (e.g., THF or DMF) for reactions requiring basic catalysts .
  • Mitigation : Add stabilizers like 2,6-di-tert-butylpyridine to scavenge protons in acidic media .

Q. What are the challenges in characterizing intermediates with bromine substituents using spectroscopic methods?

  • Methodological Answer :
  • NMR Challenges : Bromine’s quadrupolar moment causes signal broadening. Use 13C^{13}C-DEPTO NMR to enhance resolution for aromatic carbons adjacent to bromine.
  • Mass Spectrometry : Bromine’s isotopic pattern (79Br^{79}Br:81Br^{81}Br ≈ 1:1) aids identification but complicates fragmentation analysis. Employ MS/MS to distinguish bromine-containing fragments.
  • X-ray Diffraction : Heavy bromine atoms improve phasing in crystallography but require high-quality crystals. Use synchrotron radiation for weakly diffracting samples .

Contradictions and Data Gaps

  • Synthesis Yield Variability : and describe similar compounds with varying yields (2–5% in vs. >95% purity in ). This suggests sensitivity to reaction conditions (e.g., temperature, catalyst loading).
  • Safety Data : While and highlight hazards (e.g., respiratory irritation), no direct toxicity data exists for the target compound. Assume similar risks to aromatic bromides and handle with PPE (gloves, fume hood) .

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